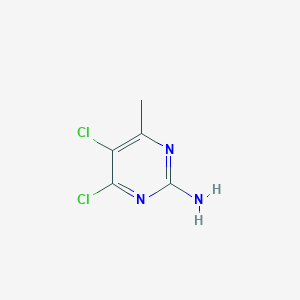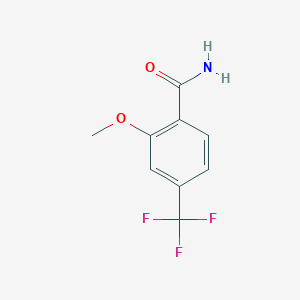
2-Methoxy-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzoyl group attached to an amine group. The methoxy and trifluoromethyl substituents on the benzene ring influence the compound's physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and trifluoromethyl groups have been investigated for various applications, including as fluorescent probes, in structural analysis, and for their pharmacological activities.
Synthesis Analysis
The synthesis of related benzamide derivatives is often achieved through multi-step chemical procedures. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives involves two-step procedures from corresponding benzazoles . Similarly, benzamide derivatives with gastrointestinal prokinetic activity were synthesized through structural modification of metoclopramide . The synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved in 9 steps from 2,6-difluorobenzoic acid . These examples demonstrate the complexity and diversity of synthetic routes for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide's molecular geometry and vibrational frequencies were determined using these methods, showing good agreement between experimental and theoretical values . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic displacement and condensation. For instance, the reaction of a methylsulphonyl benzamide derivative with sodium benzoate resulted in the formation of an unsaturated sugar benzoate . The introduction of deuterium and tritium into benzamide compounds was also achieved, indicating the possibility of isotopic labeling for tracing and imaging applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy and trifluoromethyl groups can affect the compound's acidity, reactivity, and interaction with biological systems. For example, benzoxazole and benzothiazole derivatives showed high sensitivity to pH and selectivity in metal cation binding due to the high acidity of the fluorophenol moiety . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide were calculated using DFT, providing insights into the compound's chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “2-Methoxy-4-(trifluoromethyl)benzamide”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives has been effective in protecting crops from pests .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Derivatives
- Summary of Application : “2-Methoxy-4-(trifluoromethyl)benzamide” can be used in the synthesis of other chemical compounds .
- Results or Outcomes : The synthesis of derivatives from “2-Methoxy-4-(trifluoromethyl)benzamide” can lead to the creation of new compounds with potential applications in various fields .
Development of Pesticides
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including “2-Methoxy-4-(trifluoromethyl)benzamide”, are key structural ingredients for the development of many agrochemical compounds .
- Results or Outcomes : The use of TFMP derivatives has been effective in the development of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Synthesis of Derivatives
- Summary of Application : “2-Methoxy-4-(trifluoromethyl)benzamide” can be used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
- Results or Outcomes : The synthesis of derivatives from “2-Methoxy-4-(trifluoromethyl)benzamide” can lead to the creation of new compounds with potential applications in various fields .
Development of Herbicides
- Summary of Application : Incorporating pyridine in its structure, pyroxsulam retains the herbicidal properties of the 2-methoxy-4-(trifluoromethyl) parent compounds, while displaying more selective protection of wheat crops .
- Results or Outcomes : The use of TFMP derivatives has been effective in the development of herbicides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRWUEIEUKDLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396419 | |
| Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzamide | |
CAS RN |
886500-54-5 | |
| Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



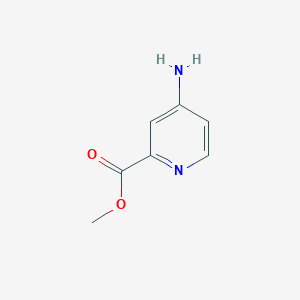
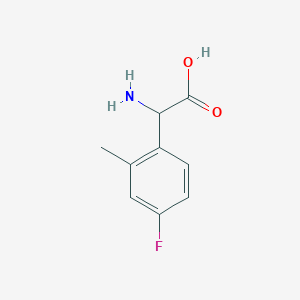
![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)
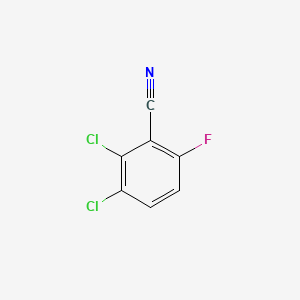
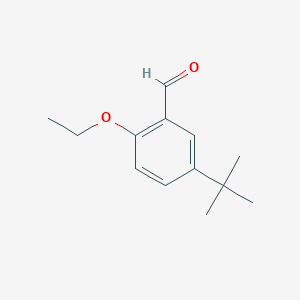
![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)
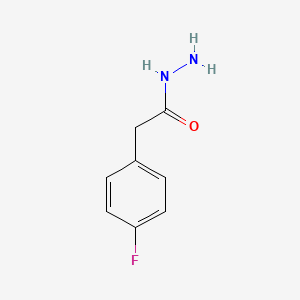
![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)
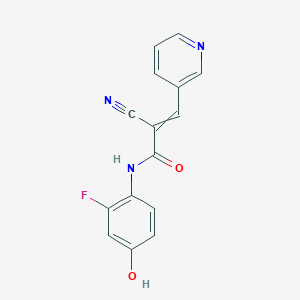
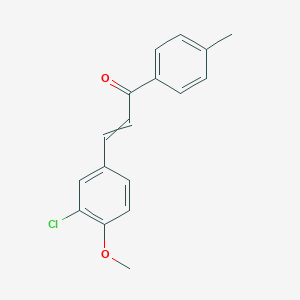
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)
![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)
